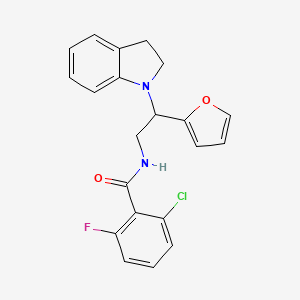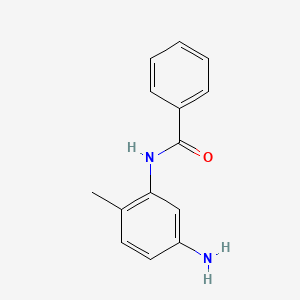![molecular formula C18H17BrN2O3S B2507510 N-(4-bromofenil)-1-metil-2-oxo-2,4,5,6-tetrahidro-1H-pirrolo[3,2,1-ij]quinolin-8-sulfonamida CAS No. 898427-20-8](/img/structure/B2507510.png)
N-(4-bromofenil)-1-metil-2-oxo-2,4,5,6-tetrahidro-1H-pirrolo[3,2,1-ij]quinolin-8-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings. It has a pyrrolo[3,2,1-ij]quinoline core, which is a type of heterocyclic compound . This core is substituted with a sulfonamide group, a bromophenyl group, and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic core and the various substituents would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the bromophenyl group could undergo various substitution reactions, while the sulfonamide group could participate in condensation or hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar sulfonamide group and the nonpolar bromophenyl and methyl groups .Aplicaciones Científicas De Investigación
Acoplamiento de Suzuki–Miyaura
El compuesto podría usarse potencialmente en el acoplamiento de Suzuki–Miyaura, una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada . Este proceso es conocido por sus condiciones de reacción suaves y tolerantes a los grupos funcionales, con un reactivo organoboro relativamente estable, fácilmente preparado y generalmente benigno para el medio ambiente .
Síntesis de sulfonamidas bioactivas que contienen quinoxalina
El compuesto podría usarse en la síntesis de sulfonamidas bioactivas que contienen quinoxalina . Se ha encontrado que estos derivados exhiben una amplia gama de actividades biomédicas, como diurético, antibacteriano, antifúngico, neurofarmacológico, antileishmanial, antiinflamatorio, antitumoral y anticancerígeno .
Evaluación anticancerígena
El compuesto podría usarse potencialmente en la evaluación anticancerígena . Podría probarse contra diversas líneas celulares cancerosas para determinar su eficacia y potencial como agente terapéutico .
Actividad antimicrobiana
El compuesto podría exhibir potencialmente actividad antimicrobiana . Se ha encontrado que las pirazolinas y sus derivados, que comparten similitudes estructurales con el compuesto en cuestión, exhiben actividades antibacterianas y antifúngicas .
Actividad antiinflamatoria
El compuesto podría exhibir potencialmente actividad antiinflamatoria . Se ha encontrado que las pirazolinas y sus derivados exhiben actividades antiinflamatorias .
Actividad antioxidante
El compuesto podría exhibir potencialmente actividad antioxidante . Se ha encontrado que las pirazolinas y sus derivados exhiben actividades antioxidantes .
Mecanismo De Acción
Target of Action
The primary targets of this compound are likely to be enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
The compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The compound’s similarity to PABA allows it to inhibit and replace PABA in the enzyme, eventually inhibiting the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibiting bacterial DNA growth and cell division .
Biochemical Pathways
The compound affects the folic acid metabolism cycle . By inhibiting the enzyme dihydropteroate synthetase, it prevents the synthesis of folic acid, a crucial component for bacterial DNA synthesis . This results in the inhibition of bacterial growth and cell division .
Pharmacokinetics
Sulfonamides, in general, are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action is inhibited by pus .
Result of Action
The compound’s action results in the inhibition of bacterial growth and cell division . This is achieved by hindering the synthesis of folic acid, a crucial component for bacterial DNA synthesis . This makes the compound bacteriostatic rather than bactericidal .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the compound’s action may be influenced by the pH of the environment, as sulfonamides are known to be most effective in an acidic environment .
Propiedades
IUPAC Name |
N-(4-bromophenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c1-11-16-10-15(9-12-3-2-8-21(17(12)16)18(11)22)25(23,24)20-14-6-4-13(19)5-7-14/h4-7,9-11,20H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUIUJGSAYVNDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate](/img/structure/B2507427.png)
![4-{2-Cyano-2-[(2-hydroxy-4-nitrophenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B2507428.png)

![2-[[1-[2-(3,4-Dimethylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2507433.png)

![2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride](/img/structure/B2507436.png)
![4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2507440.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2507441.png)




![ethyl 4-chloro-5-{(E)-[(3-hydroxypropyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2507449.png)

